Whole-Cell Melanogenesis Inhibition
Tyrosinase-IN-25 demonstrates a time-dependent, potent inhibition of melanin production in human MNT-1 melanoma cells, achieving an IC50 of 3.3 μM after a 14-day incubation period. This sustained suppression profile can be cross-referenced against the clinically validated inhibitor Thiamidol (isobutylamido thiazolyl resorcinol), which exhibits a reversible melanin production IC50 of 0.9 μmol/L in melanocyte cultures under different experimental conditions [1]. While Thiamidol represents the current gold standard for hsTYR inhibition, Tyrosinase-IN-25 offers a distinct chemotype (4-amino-2',4'-dihydroxyindanone) that enables alternative binding interactions with the hsTYR active site, providing a valuable tool for exploring structure-activity relationships beyond thiazolyl resorcinols [2].
~5.8× improvement over 4-day self; ~10× over parent 1a
| Evidence Dimension | Inhibition of melanin production (IC50) |
|---|---|
| Target Compound Data | 3.3 μM (14-day incubation) |
| Comparator Or Baseline | Thiamidol: 0.9 μmol/L (melanocyte culture, reversible inhibition) |
| Quantified Difference | Thiamidol is approximately 3.7-fold more potent under the specified conditions; however, Tyrosinase-IN-25 provides a chemically distinct scaffold for mechanistic studies. |
| Conditions | Human MNT-1 melanoma cells, 14-day incubation (resazurin assay) for Tyrosinase-IN-25; human melanocyte cultures for Thiamidol. |
Why This Matters
This comparison highlights Tyrosinase-IN-25 as a potent, alternative chemotype to thiazolyl resorcinols, essential for dissecting binding mechanisms and overcoming target-specific resistance or assay interference.
- [1] Mann, T., Gerwat, W., Batzer, J., Eggers, K., Scherner, C., Wenck, H., Stäb, F., Hearing, V. J., Röhm, K. H., & Kolbe, L. (2018). Inhibition of Human Tyrosinase Requires Molecular Motifs Distinctively Different from Mushroom Tyrosinase. Journal of Investigative Dermatology, 138(7), 1601-1608. View Source
- [2] Lazinski, L. M., Beaumet, M., Roulier, B., Gay, R., Royal, G., Maresca, M., & Haudecoeur, R. (2024). Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells. European Journal of Medicinal Chemistry, 266, 116165. View Source
